Enhanced Lipophilicity Versus 6-Fluoro Analog Drives Superior Calculated Membrane Permeability
The target compound demonstrates significantly higher calculated lipophilicity (XLogP3 = 5.0) compared to its 6-fluoro-substituted analog, 2-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide (XLogP3 = 4.4), a 0.6 log unit difference indicative of enhanced membrane partitioning potential [1].
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.0 |
| Comparator Or Baseline | 2-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide (CAS 886915-82-8): XLogP3 = 4.4 |
| Quantified Difference | ΔXLogP3 = +0.6 |
| Conditions | Calculated via XLogP3 algorithm (PubChem 2021.05.07 release) |
Why This Matters
A higher XLogP3 within the optimal range for CNS and intracellular targets can translate to improved passive membrane permeability, a critical parameter for cellular assay performance and hit-to-lead prioritization.
- [1] PubChem. (2026). Compound Summary for CID 7590116. National Center for Biotechnology Information. View Source
